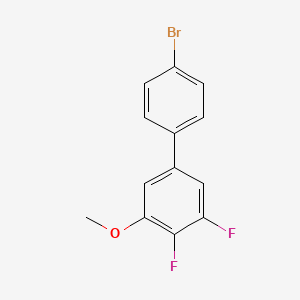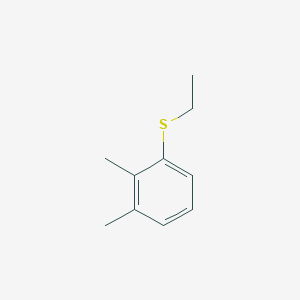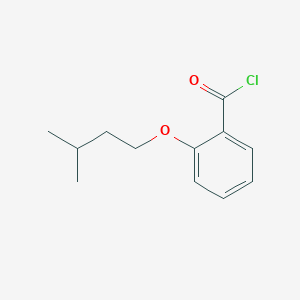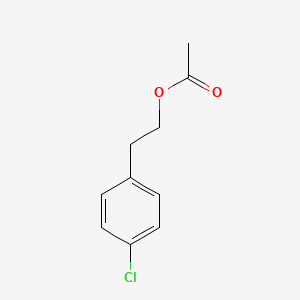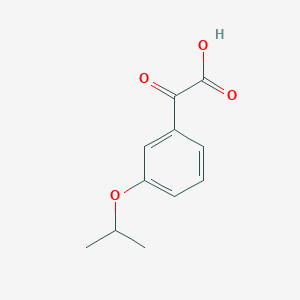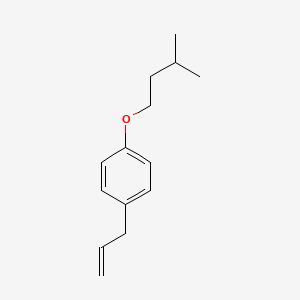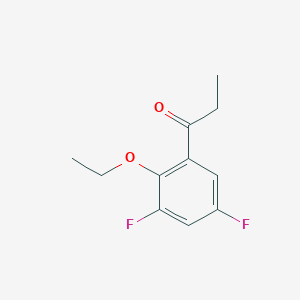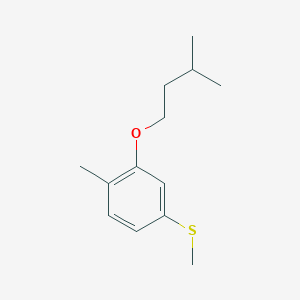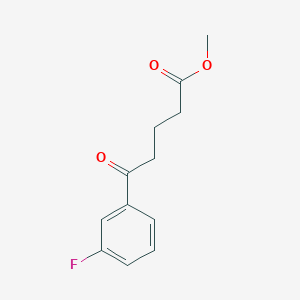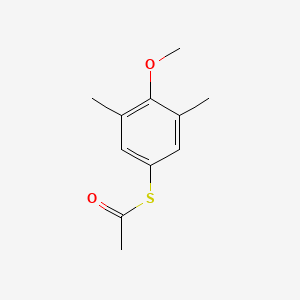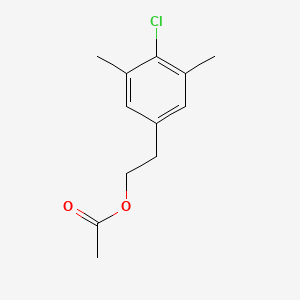
4-Chloro-3,5-dimethylphenethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dimethylphenethyl acetate is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its chloro and dimethyl substitutions on the phenethyl acetate structure, which impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenethyl acetate typically involves the acetylation of 4-Chloro-3,5-dimethylphenethyl alcohol. One common method includes the reaction of 4-Chloro-3,5-dimethylphenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
4-Chloro-3,5-dimethylphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-Chloro-3,5-dimethylbenzoic acid or 4-Chloro-3,5-dimethylacetophenone.
Reduction: Formation of 4-Chloro-3,5-dimethylphenethyl alcohol.
Substitution: Formation of various substituted phenethyl acetates, depending on the nucleophile used.
科学研究应用
4-Chloro-3,5-dimethylphenethyl acetate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3,5-dimethylphenethyl acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.
3,5-Dimethylphenethyl acetate: Lacks the chloro substitution, resulting in different chemical properties.
4-Chloro-3,5-dimethylbenzyl acetate: Similar structure but with a benzyl group instead of a phenethyl group.
Uniqueness
4-Chloro-3,5-dimethylphenethyl acetate is unique due to its specific combination of chloro and dimethyl substitutions on the phenethyl acetate structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-11(4-5-15-10(3)14)7-9(2)12(8)13/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXFJNMZAIAJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7994159.png)
